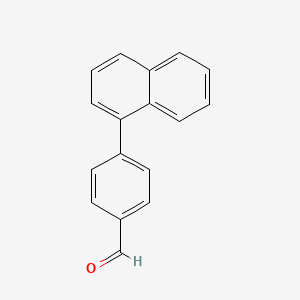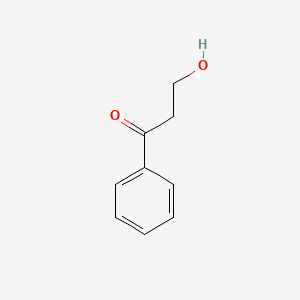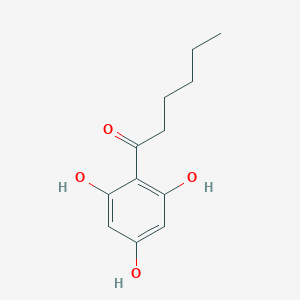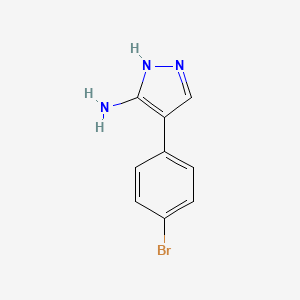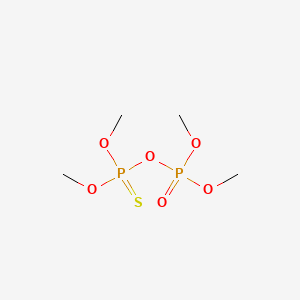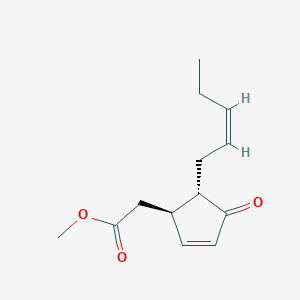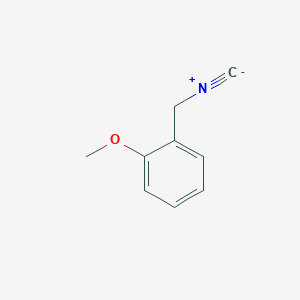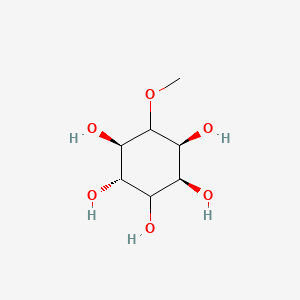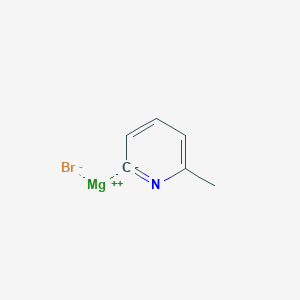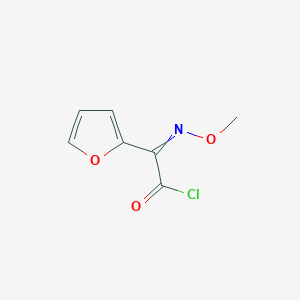
5-Acenaphthylmagnesium bromide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
- 5-Acenaphthylmagnesium bromide, a Grignard reagent, plays a crucial role in various chemical syntheses. For instance, Varlamov et al. (2002) demonstrated its use in creating complex organic compounds, specifically in the stereoselective preparation of all-cis-2,6-disubstituted 4-hydroxypiperidines, a process relevant to synthesizing certain bioactive molecules (Varlamov et al., 2002).
Kinetics and Reactivity Studies
- Holm (2000) focused on understanding the reactivity of Grignard reagents, including 5-Acenaphthylmagnesium bromide, through competition kinetics. This research provides insights into the reaction rates and mechanisms of these reagents, crucial for optimizing synthetic procedures (Holm, 2000).
Catalysis and Polymerization
- In the field of polymer chemistry, Lanni and McNeil (2009) explored the role of similar Grignard reagents in nickel-catalyzed chain-growth polymerizations. Their research highlights the application of these reagents in developing new polymeric materials (Lanni & McNeil, 2009).
Structural Analysis in Coordination Chemistry
- Tsai et al. (2015) conducted structural analysis on magnesium complexes, which can be related to the study of 5-Acenaphthylmagnesium bromide complexes. This research contributes to understanding the coordination behavior of magnesium in organometallic chemistry (Tsai et al., 2015).
Application in Synthesizing Anticancer Agents
- Banday et al. (2010) utilized Grignard reagents in the synthesis of potential anticancer agents, showcasing the medical and pharmaceutical applications of these chemicals (Banday et al., 2010).
Iron-Catalyzed Reactions
- Yamagami et al. (2007) demonstrated the use of arylmagnesium bromides, akin to 5-Acenaphthylmagnesium bromide, in iron-catalyzed reactions, furthering our understanding of metal-catalyzed organic transformations (Yamagami et al., 2007).
Safety and Hazards
properties
IUPAC Name |
magnesium;2,5-dihydro-1H-acenaphthylen-5-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9.BrH.Mg/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;;/h1-3,5-6H,7-8H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQMZQZABKORW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=[C-]C=CC1=C23.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acenaphthylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



